molecular formula C15H23NO2S B2952593 4-cyclohexyl-N-propylbenzenesulfonamide CAS No. 898649-97-3

4-cyclohexyl-N-propylbenzenesulfonamide

Cat. No.: B2952593
CAS No.: 898649-97-3
M. Wt: 281.41
InChI Key: GXLUFTGKLJGRMK-UHFFFAOYSA-N
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Description

4-cyclohexyl-N-propylbenzenesulfonamide is an organic compound with the molecular formula C15H23NO2S. It belongs to the class of sulfonamides, which are known for their wide range of pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclohexyl-N-propylbenzenesulfonamide typically involves the reaction of cyclohexylamine with benzenesulfonyl chloride, followed by N-propylation. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-cyclohexyl-N-propylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-cyclohexyl-N-propylbenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-cyclohexyl-N-propylbenzenesulfonamide involves its interaction with specific molecular targets. As a sulfonamide, it can act as a competitive inhibitor of enzymes that require para-aminobenzoic acid (PABA) for their activity. This inhibition disrupts the synthesis of folic acid, which is essential for DNA production in microorganisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-cyclohexyl-N-propylbenzenesulfonamide is unique due to its specific cyclohexyl and propyl substituents, which confer distinct chemical and biological properties. These structural features may enhance its efficacy and selectivity in various applications compared to other sulfonamides .

Properties

IUPAC Name

4-cyclohexyl-N-propylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2S/c1-2-12-16-19(17,18)15-10-8-14(9-11-15)13-6-4-3-5-7-13/h8-11,13,16H,2-7,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXLUFTGKLJGRMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)C1=CC=C(C=C1)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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